molecular formula C19H18ClN5OS B2989245 5-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-(pyridin-2-yl)-1,2-thiazol-4-amine CAS No. 1251598-89-6

5-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-(pyridin-2-yl)-1,2-thiazol-4-amine

Cat. No.: B2989245
CAS No.: 1251598-89-6
M. Wt: 399.9
InChI Key: QVLSPNLXUFFSQH-UHFFFAOYSA-N
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Description

The compound “5-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}-3-pyridin-2-ylisothiazol-4-amine” is a chemical compound that has been studied for its potential applications in the field of medicine . It is part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving several functional groups. The International Chemical Identifier (InChI) for this compound is InChI=1S/C19H22ClN5O/c20-16-5-3-6-17 (15-16)23-13-11-22 (12-14-23)8-4-10-25-19 (26)24-9-2-1-7-18 (24)21-25/h1-3,5-7,9,15H,4,8,10-14H2 . This provides a standardized way to represent the compound’s molecular structure.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Compounds with similar structures have been synthesized for their antimicrobial properties. For example, a study on the synthesis and antimicrobial activity of new pyridine derivatives demonstrated variable and modest activity against investigated strains of bacteria and fungi. These compounds, synthesized using 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid, highlight the potential of structurally similar compounds in antimicrobial research (Patel, Agravat, & Shaikh, 2011).

Anticancer Agents

Research into 5-aryl-1,3,4-thiadiazole-based compounds, featuring pyridinium, substituted piperazines, and other heterocycles, has shown promising anticancer activity. These compounds have demonstrated cytotoxicity against cancer cell lines, with certain derivatives showing high selectivity towards cancerous cells over normal cells. The ability of these compounds to induce apoptotic cell death in cancer cells underlines their potential as anticancer agents (El-Masry et al., 2022).

Antipsychotic Activity

Research has also explored the design of compounds with dopaminergic and serotoninergic affinities, aiming at developing potential antipsychotic agents. These studies involve conformationally constrained butyrophenones and highlight the role of structural design in achieving desired pharmacological profiles, including affinities for dopamine (D(2)) and serotonin (5-HT(2A), 5-HT(2C)) receptors (Raviña et al., 1999).

Molecular Structure Investigations

The molecular structure of compounds incorporating pyrazole, piperidine, aniline, and other moieties has been extensively studied. Investigations include X-ray crystallography, Hirshfeld, and DFT calculations, providing insights into the molecular packing, intermolecular interactions, and electronic properties of these compounds (Shawish et al., 2021).

Biological Activity Studies

The assembly of structurally diverse small and simple derivatives of 5-aminomethylene derivatives of 2,4-thiazolidinedione has been explored for their biological activities. These studies found that compounds bearing pyridine or piperazine moieties showed good to excellent antibacterial activity, with some also demonstrating antifungal activity (Mohanty et al., 2015).

Properties

IUPAC Name

(4-amino-3-pyridin-2-yl-1,2-thiazol-5-yl)-[4-(3-chlorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN5OS/c20-13-4-3-5-14(12-13)24-8-10-25(11-9-24)19(26)18-16(21)17(23-27-18)15-6-1-2-7-22-15/h1-7,12H,8-11,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVLSPNLXUFFSQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=C(C(=NS3)C4=CC=CC=N4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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